3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Description
Properties
Molecular Formula |
C16H12ClNO2S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNO2S/c1-20-12-8-4-3-7-11(12)18-16(19)15-14(17)10-6-2-5-9-13(10)21-15/h2-9H,1H3,(H,18,19) |
InChI Key |
BPIGPCJKLGWVEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea can yield benzothiophene derivatives, which can then be further functionalized to introduce the chloro and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various diseases, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The benzothiophene-2-carboxamide core is a common motif in medicinal chemistry. Key structural variations among analogs include substituents on the benzothiophene ring, the nature of the amide side chain, and additional functional groups. Below is a comparative analysis of select derivatives:
Table 1: Structural and Functional Comparison of Benzothiophene-2-Carboxamide Derivatives
*Calculated from molecular formula C₁₆H₁₂ClNO₂S. †Estimated based on molecular formulas in evidence.
Key Findings and Structure-Activity Relationships (SAR)
In contrast, SAG and SAG1.5 incorporate bulkier, bicyclic substituents (e.g., pyridinylbenzyl and methylamino-cyclohexyl groups), enhancing their affinity for the SMO receptor . Replacing the amide with a thiourea group (as in TPB) introduces hydrogen-bonding versatility, enabling interactions with viral RNA-dependent RNA polymerase (RdRp) residues .
Halogenation and Electronic Effects :
- Chlorine at the 3-position is conserved across analogs, likely stabilizing the aromatic system and influencing target binding. SAG1.5 adds fluorine atoms at 4,7-positions, which may enhance metabolic stability and membrane permeability .
Functional Group Additions: Hydrazide derivatives (e.g., ) exhibit antimicrobial activity, attributed to the hydrazide moiety’s ability to chelate metal ions or disrupt microbial membranes .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : Smaller derivatives like the N-(2-methoxyethyl) analog (269.74 g/mol) may exhibit improved solubility compared to bulkier analogs like SAG (>500 g/mol) .
- Metabolic Stability : Fluorinated derivatives (e.g., SAG1.5 ) are likely more resistant to oxidative metabolism due to fluorine’s electronegativity and strong C-F bonds .
Biological Activity
3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C17H14ClNO2S
- CAS Number: 113424-97-8
The compound features a benzothiophene core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Properties
Research has highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. A study evaluated various benzothiophene derivatives for their in vitro anti-breast cancer activity using the MCF-7 cell line. The results indicated that certain derivatives exhibited promising activity with IC50 values comparable to established chemotherapeutic agents like tamoxifen (TAM) .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Tamoxifen (TAM) | 18.02 | |
| Compound (3a) | 10.32 | |
| Compound (3d) | 11.35 |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been studied for its antimicrobial properties. Benzothiophene derivatives have shown effectiveness against various bacterial strains, indicating a potential role in treating infections. The specific mechanisms by which these compounds exert antimicrobial effects often involve interference with bacterial cell wall synthesis or inhibition of essential enzymes .
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems. These may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation: It could bind to receptors that regulate cell proliferation or apoptosis, leading to therapeutic effects.
Further research is necessary to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of similar benzothiophene derivatives, providing insights into their potential therapeutic applications:
- Study on Anti-Breast Cancer Activity:
- Antimicrobial Studies:
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide?
The compound is typically synthesized via a two-step process:
- Step 1 : Formation of the benzothiophene core using Hantzsch thiazole synthesis or analogous methods. For example, α-halo ketones react with thiourea derivatives in ethanol under reflux to form the thiazole ring .
- Step 2 : Coupling the benzothiophene intermediate with 2-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) to introduce the methoxyphenyl group. Reaction conditions (temperature, solvent polarity) must be optimized to achieve >80% yield . Key analytical validation : Confirm purity via HPLC (>95%) and structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Q. How is the molecular structure of this compound characterized?
- Spectroscopic methods :
- -NMR: Aromatic protons from the benzothiophene (δ 7.5–8.0 ppm) and methoxyphenyl (δ 6.8–7.3 ppm) moieties. Methoxy group appears as a singlet at δ 3.8–4.0 ppm .
- IR: Stretching vibrations for C=O (1640–1680 cm) and N–H (3275–3300 cm) confirm the amide bond .
Q. What solvents are suitable for solubility studies?
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic benzothiophene core. Polar aprotic solvents like DMSO or DMF are recommended for stock solutions (e.g., 10 mM in DMSO). For biological assays, dilute in PBS with <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
Derivatization : Modify substituents on the benzothiophene (e.g., replace Cl with Br) or methoxyphenyl group (e.g., introduce electron-withdrawing groups).
Biological assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., antiproliferative activity in cancer cell lines).
Computational docking : Use tools like AutoDock to predict binding modes with MAPK1 or similar targets. For example, the chloro group may occupy a hydrophobic pocket in the kinase active site .
- Data interpretation : Compare IC values and docking scores to identify critical functional groups. A 2025 study showed that replacing Cl with NO reduced activity by 60%, highlighting the importance of halogens .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Use SHELX software for structure refinement .
- Key parameters :
- Bond angles: C–S–C in benzothiophene (~105°) vs. thiazole (~115°).
- Torsional angles: Amide linkage (C–N–C=O) should be ~180° for planarity .
Q. What strategies address low reproducibility in biological activity assays?
- Experimental design :
- Use standardized cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC normalization).
- Pre-treat compound stocks with Chelex resin to remove metal impurities affecting enzyme activity .
- Data normalization : Express activity as % inhibition relative to vehicle controls. A 2025 study reported 40% variability reduction after implementing these steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
